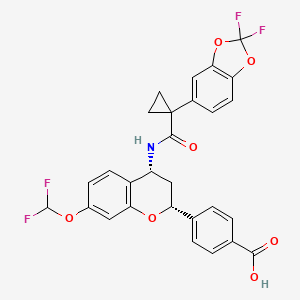

Galicaftor

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

C1 correcto

属性

IUPAC Name |

4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDYQHXNAQHIKH-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918143-53-9 | |

| Record name | Galicaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1918143539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galicaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALICAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0IIT8QSQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Galicaftor (ABBV-2222/GLPG-2222)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galicaftor, also known as ABBV-2222 or GLPG-2222, is an investigational small molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector designed to address the most common mutation causing cystic fibrosis (CF), the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a reduced quantity of functional chloride channels at the cell surface. This compound is classified as a C1-type or Class I corrector, which aims to rescue the trafficking of the F508del-CFTR protein to the plasma membrane. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is to correct the conformational defect of the F508del-CFTR protein, thereby enabling its proper trafficking to the cell surface. Evidence suggests that this compound directly interacts with the F508del-CFTR protein to facilitate its correct folding.

Stabilization of the NBD1/MSD2 Interface

The F508del mutation, located in the first nucleotide-binding domain (NBD1), impairs the proper interaction between NBD1 and the second membrane-spanning domain (MSD2). This domain-domain interface is critical for the overall stability and correct folding of the CFTR protein. Biochemical assays using suppressor mutations have indicated that this compound primarily acts by stabilizing this crucial NBD1/MSD2 interface. By promoting a more native-like conformation, this compound helps the misfolded F508del-CFTR protein to bypass the endoplasmic reticulum's quality control machinery.

Potential Binding Sites

While an experimentally determined binding affinity (Kd) for this compound to the CFTR protein has not been publicly reported, computational modeling studies have provided insights into potential binding sites for Type I correctors, including this compound. These studies suggest that for the F508del-CFTR mutant, a binding site within NBD1 becomes accessible and exhibits a strong binding affinity for correctors. Additionally, a binding site in the first membrane-spanning domain (MSD1) is also predicted to be a favorable interaction site. The binding of this compound to one or both of these sites is thought to allosterically induce a conformational change that facilitates the correct assembly of the CFTR domains.

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data, comparing this compound to other well-characterized CFTR correctors, lumacaftor (VX-809) and tezacaftor (VX-661).

Table 1: In Vitro Potency of CFTR Correctors in a Cell Surface Expression Assay

| Compound | EC50 (nM) | pEC50 (mean ± SD) | Number of Replicates (n) |

| This compound (ABBV-2222) | 27 | 7.56 ± 0.16 | 19 |

| Lumacaftor (VX-809) | 251 | 6.6 ± 0.08 | 3 |

| Tezacaftor (VX-661) | 586 | 6.23 ± 0.05 | 6 |

Data from a horseradish peroxidase (HRP) assay in a human lung-derived epithelial cell line (CFBE41o-) expressing F508del-CFTR.[1]

Table 2: In Vitro Efficacy of CFTR Correctors in a Cell Surface Expression Assay

| Compound | Relative Efficacy (%) |

| This compound (ABBV-2222) | 141 |

| Lumacaftor (VX-809) | 136 |

| Tezacaftor (VX-661) | 105 |

Efficacy was normalized to an on-plate control compound. Data from the same HRP assay as in Table 1.[1]

Table 3: Functional Correction of F508del-CFTR in Human Bronchial Epithelial (HBE) Cells

| Compound | EC50 (nM) |

| This compound (ABBV-2222) | 20.8 ± 2.7 |

| Tezacaftor (VX-661) | 266.9 ± 38.6 |

Data from a transepithelial current clamp (TECC) assay using primary HBE cells homozygous for F508del-CFTR, in the presence of a potentiator (GLPG1837).[1]

Experimental Protocols

Horseradish Peroxidase (HRP)-Based Cell Surface Expression Assay

This assay quantifies the amount of F508del-CFTR protein that has trafficked to the cell surface following treatment with a corrector.

Cell Line: Human lung-derived epithelial cell line (CFBE41o-) stably expressing F508del-CFTR with an extracellular HA tag.

Protocol:

-

Seed CFBE41o- cells in 96-well plates and grow to confluence.

-

Treat the cells with varying concentrations of this compound or other correctors for 24 hours at 37°C.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Incubate the cells with a primary antibody against the extracellular HA tag for 1 hour at 4°C.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at 4°C.

-

Wash the cells to remove unbound secondary antibody.

-

Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

-

The luminescence signal is proportional to the amount of CFTR at the cell surface.

Western Blot Analysis of F508del-CFTR Maturation

This biochemical assay assesses the glycosylation state of the F508del-CFTR protein, which is an indicator of its maturation and trafficking through the Golgi apparatus.

Protocol:

-

Treat cells (e.g., CFBE41o- or BHK-21 cells expressing F508del-CFTR) with this compound for 24 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE on a 7% Tris-acetate gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane and then incubate with a primary antibody against CFTR (e.g., clone 596).

-

Wash the membrane and incubate with an infrared dye-conjugated secondary antibody.

-

Scan the membrane using an infrared imaging system.

-

Quantify the intensity of the immature (Band B, ~160 kDa) and mature (Band C, ~180 kDa) forms of CFTR. An increase in the Band C to Band B ratio indicates improved protein maturation.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial monolayers, providing a functional readout of CFTR channel activity.

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation, grown on permeable supports to form a polarized monolayer.

Protocol:

-

Culture HBE cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

-

Treat the cells with this compound for 24-48 hours.

-

Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers containing physiological Ringer's solution.

-

Measure the short-circuit current (Isc), which represents the net ion transport.

-

To isolate CFTR-dependent chloride secretion, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber.

-

Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to both chambers.

-

Add a CFTR potentiator (e.g., ivacaftor or GLPG1837) to the apical chamber to maximize channel opening.

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc reflects the level of functional CFTR at the cell surface.

Visualizations

Signaling Pathway of F508del-CFTR Correction by this compound

Caption: Proposed mechanism of F508del-CFTR correction by this compound.

Experimental Workflow for Assessing this compound Activity

References

An In-Depth Technical Guide to Galicaftor for F508del CFTR Correction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction in the amount of functional CFTR at the cell surface, causing defective ion transport and the subsequent multisystemic manifestations of CF.

Galicaftor (also known as ABBV-2222 or GLPG2222) is a potent, orally bioavailable small molecule that functions as a CFTR corrector. It is classified as a Type I (or C1) corrector, which is designed to rescue the trafficking of F508del-CFTR to the cell membrane. This document provides a detailed technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound acts as a pharmacological chaperone to facilitate the proper folding and processing of the F508del-CFTR protein. The F508del mutation primarily destabilizes the first nucleotide-binding domain (NBD1) and impairs its interaction with other domains, particularly the membrane-spanning domains (MSDs). This leads to recognition by the cellular quality control machinery in the ER and subsequent proteasomal degradation.

As a Type I corrector, this compound is believed to bind to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein. This binding stabilizes the TMD1, an early folding intermediate, preventing its premature degradation and allosterically promoting the correct folding and assembly of the entire CFTR protein. By stabilizing this key domain, this compound helps the F508del-CFTR mutant bypass the ER quality control checkpoints, allowing it to be trafficked through the Golgi apparatus for further processing and insertion into the plasma membrane.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound

| Parameter | Cell Type | Assay | Value | Reference |

| EC50 (Potency) | Primary human bronchial epithelial (HBE) cells (F508del/F508del) | Chloride transport (Ussing chamber) | <10 nM | [1][2] |

| EC50 (Potency) | CFBE41o- cells expressing F508del-CFTR | Chloride conductance (TECC-24) | 20.8 ± 2.7 nM | [3] |

| Comparative Potency | CFBE41o- cells expressing F508del-CFTR | Chloride conductance (TECC-24) | This compound (EC50 ~21 nM) vs. Tezacaftor (EC50 ~267 nM) | [4] |

| Efficacy | Primary HBE cells (F508del/F508del) | Chloride transport (Ussing chamber) | Significant increase in CFTR function (specific % of wild-type not detailed) | [1] |

| Maturation | CFBE41o- cells expressing F508del-CFTR | Western Blot (Band C) | Showed a concentration-dependent increase in the mature (Band C) form of F508del-CFTR |

Table 2: Clinical Trial Data for this compound-Containing Regimens

| Trial Identifier | Phase | Genotype | Intervention | Key Outcome Measures | Status/Results | Reference |

| FLAMINGO (NCT03119649) | 2a | F508del homozygous | This compound (GLPG2222) added to ivacaftor | Change in sweat chloride concentration (SwCl), ppFEV1 | Dose-dependent decrease in SwCl (max decrease of -17.6 mmol/L with 200 mg this compound, p < 0.0001). No significant improvement in ppFEV1. | |

| ALBATROSS (NCT03045523) | 2a | F508del heterozygous with a gating mutation | This compound (GLPG2222) added to ivacaftor | Change in SwCl, ppFEV1 | Dose-dependent decrease in SwCl (max decrease of -7.4 mmol/L with 300 mg this compound, p < 0.05). No significant improvement in ppFEV1. | |

| NCT04853368 | 2 | F508del homozygous or heterozygous | Triple combination: this compound/Navocaftor/ABBV-119 or this compound/Navocaftor/ABBV-576 | Change in SwCl, ppFEV1, CFQ-R Respiratory Domain Score | Study stopped. No results posted. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Western Blotting for CFTR Maturation

This protocol is used to assess the ability of a corrector compound to rescue the processing of F508del-CFTR from the immature, core-glycosylated form (Band B, ~160 kDa) to the mature, complex-glycosylated form (Band C, ~180 kDa).

Materials:

-

CFBE41o- cells stably expressing F508del-CFTR

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (6% or 4-15% gradient)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-CFTR antibody (e.g., clone M3A7 or 596)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) detection reagents

-

Loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

-

Cell Culture and Treatment: Seed CFBE41o- F508del-CFTR cells and grow to confluence. Treat cells with this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 37°C for 30 minutes (do not boil, as CFTR can aggregate).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities for Band B and Band C using densitometry software. Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

Ussing Chamber Electrophysiology for CFTR Function

This protocol measures ion transport across a polarized epithelial monolayer to provide a functional readout of CFTR channel activity.

Materials:

-

Primary human bronchial epithelial (HBE) cells from F508del homozygous donors, cultured on permeable supports (e.g., Transwells®)

-

Ussing chamber system with electrodes and amplifier

-

Ringer's solution (e.g., Krebs-bicarbonate Ringer)

-

Gas mixture (95% O2 / 5% CO2)

-

Pharmacological agents:

-

Amiloride (ENaC inhibitor)

-

Forskolin (cAMP agonist)

-

Ivacaftor or Genistein (CFTR potentiator)

-

CFTRinh-172 (CFTR inhibitor)

-

Procedure:

-

Cell Culture and Treatment: Culture primary HBE cells on permeable supports at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed. Treat the cells with this compound or vehicle (DMSO) for 24-48 hours.

-

Ussing Chamber Setup:

-

Pre-warm the Ringer's solution to 37°C and continuously bubble with the gas mixture.

-

Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber.

-

Fill both the apical and basolateral chambers with the pre-warmed Ringer's solution.

-

-

Equilibration and Baseline Measurement: Allow the system to equilibrate for 15-30 minutes. Measure the baseline short-circuit current (Isc).

-

Pharmacological Additions (in sequential order):

-

Add Amiloride (e.g., 10 µM) to the apical chamber to block ENaC-mediated sodium current. Wait for the Isc to stabilize at a new, lower baseline.

-

Add Forskolin (e.g., 10 µM) to both chambers to raise intracellular cAMP and activate CFTR.

-

Add a CFTR potentiator (e.g., 1 µM Ivacaftor) to the apical chamber to maximize the opening of corrected CFTR channels at the membrane.

-

Add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-specific.

-

-

Data Analysis: The magnitude of the forskolin- and potentiator-stimulated, CFTRinh-172-inhibited Isc (ΔIsc) is a measure of corrected CFTR function. Compare the ΔIsc in this compound-treated cells to vehicle-treated controls.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: F508del-CFTR processing pathway and the intervention point of this compound.

Caption: Experimental workflow for assessing CFTR maturation by Western Blot.

Caption: Experimental workflow for Ussing chamber analysis of CFTR function.

Conclusion

This compound is a highly potent Type I CFTR corrector that has demonstrated significant preclinical efficacy in rescuing the processing and function of the F508del-CFTR mutant. Its mechanism of action, involving the stabilization of TMD1, provides a rational basis for its use in combination with other modulators that act on different aspects of CFTR biology. While clinical development of this compound in specific triple combinations has been discontinued, the data generated from its study provide valuable insights for the continued development of next-generation CFTR modulators. The experimental protocols and data presented in this guide serve as a technical resource for researchers in the field of CF drug discovery.

References

- 1. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of ABBV-2222, a CFTR Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] This gene encodes for a protein that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1] The most common mutation, F508del, leads to misfolding of the CFTR protein, its subsequent degradation, and a significant reduction in its presence at the cell surface.[1] ABBV-2222 (also known as galicaftor or GLPG2222) is a small molecule CFTR corrector developed by AbbVie and Galapagos.[1] It represents a therapeutic strategy aimed at addressing the underlying molecular defect in individuals with the F508del mutation. This technical guide provides a comprehensive overview of the function, experimental validation, and clinical evaluation of ABBV-2222.

Core Mechanism of Action

ABBV-2222 is classified as a Type 1 (C1) CFTR corrector. Its primary function is to bind to the misfolded F508del-CFTR protein during its biosynthesis. This binding facilitates the proper folding of the protein, allowing it to escape degradation by the endoplasmic reticulum quality control machinery and traffic to the cell membrane. By increasing the density of functional CFTR channels at the cell surface, ABBV-2222 aims to restore chloride and bicarbonate transport, thereby addressing the pathophysiology of CF.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and clinical efficacy of ABBV-2222.

Table 1: In Vitro Potency of ABBV-2222

| Assay Type | Cell Line/System | Potency (EC50) | Comparator Potency (EC50) | Reference |

| CFTR Function (Transepithelial Current Clamp) | Primary Human Bronchial Epithelial (HBE) cells (F508del/F508del) | 2.85 ± 0.4 nM | Lumacaftor: 122.8 ± 13.8 nM, Tezacaftor: 148.2 ± 25.7 nM | |

| CFTR Function (Transepithelial Current Clamp) | CFBE-DG3 cells | 20.8 ± 2.7 nM | Tezacaftor: 266.9 ± 38.6 nM | |

| F508del-CFTR Maturation (Cell-Surface Expression - HRP assay) | CFBE41o- cells | 27 nM | Lumacaftor: 251 nM, Tezacaftor: 586 nM | |

| CFTR Functional Activity | Primary patient cells (F508del/F508del) | <10 nM | Not Applicable |

Table 2: Clinical Efficacy of ABBV-2222 (Phase 2a Trials)

| Trial Name (NCT ID) | Patient Population | Treatment | Primary Outcome | Key Efficacy Endpoints | Reference |

| FLAMINGO (NCT03119649) | Homozygous for F508del mutation (n=59) | ABBV-2222 (once daily for 29 days) | Safety and Tolerability | Sweat Chloride Concentration: Maximum decrease of 17.6 mmol/L. Lung Function (FEV1): No significant improvements observed. | |

| ALBATROSS (NCT03045523) | Heterozygous for F508del and a gating mutation, on ivacaftor (n=37) | ABBV-2222 (once daily for 29 days) | Safety and Tolerability | Sweat Chloride Concentration: Maximum decrease of 7.4 mmol/L. Lung Function (FEV1): No significant improvements observed. |

Experimental Protocols

In Vitro Assays

1. Cell-Surface Expression (CSE-HRP) Assay for F508del-CFTR Maturation:

-

Objective: To quantify the amount of F508del-CFTR protein that has trafficked to the cell surface following treatment with a corrector.

-

Cell Line: CFBE41o- cells stably expressing F508del-CFTR tagged with horseradish peroxidase (HRP).

-

Methodology:

-

Seed CFBE41o-F508del CFTR-HRP cells in 96-well plates and culture until confluent.

-

Treat cells with varying concentrations of ABBV-2222 (or comparator compounds) for 18-24 hours at 37°C. A 3-fold dilution series is typically used, with a maximum concentration of 20 µM.

-

After incubation, wash the cells to remove the compound.

-

Add a chemiluminescent HRP substrate to the wells.

-

Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of HRP-tagged CFTR at the cell surface.

-

Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

-

2. Transepithelial Current Clamp (TECC) Assay for CFTR Function:

-

Objective: To measure the function of the corrected F508del-CFTR channels at the cell surface by assessing chloride ion transport.

-

Cell Lines/Systems:

-

Primary human bronchial epithelial (HBE) cells from F508del homozygous donors, cultured at an air-liquid interface.

-

CFBE-DG3 cells, a bronchial epithelial cell line expressing F508del-CFTR.

-

-

Methodology:

-

Culture HBE or CFBE-DG3 cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Incubate the cells with ABBV-2222 or comparator compounds for 24 hours to allow for CFTR correction and trafficking.

-

Mount the permeable supports in a TECC-24 instrument.

-

Establish a chloride ion gradient across the epithelial monolayer.

-

Acutely stimulate the corrected CFTR channels with a cAMP agonist, such as forskolin (typically 10 µM), in the presence of a CFTR potentiator (e.g., GLPG1837) to maximize channel opening.

-

Measure the CFTR-mediated equivalent current.

-

Generate concentration-response curves and calculate EC50 values to determine the potency of the corrector.

-

Clinical Trial Protocols (Phase 2a)

1. FLAMINGO Study (NCT03119649):

-

Objective: To assess the safety, tolerability, and efficacy of ABBV-2222 in CF patients homozygous for the F508del mutation.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: 59 patients with cystic fibrosis who are homozygous for the F508del mutation.

-

Treatment Regimen: Patients received ABBV-2222 orally once a day for 29 days.

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures:

-

Pharmacokinetics of ABBV-2222.

-

Change in sweat chloride concentration from baseline.

-

Change in lung function, as measured by percent predicted forced expiratory volume in one second (ppFEV1).

-

Change in respiratory symptoms.

-

2. ALBATROSS Study (NCT03045523):

-

Objective: To assess the safety, tolerability, and efficacy of ABBV-2222 in CF patients heterozygous for the F508del mutation and a gating mutation, who are already being treated with ivacaftor.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: 37 patients with cystic fibrosis who are heterozygous for the F508del mutation and a gating mutation and were on a stable regimen of ivacaftor.

-

Treatment Regimen: Patients received ABBV-2222 orally once a day for 29 days in addition to their ivacaftor treatment.

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures:

-

Pharmacokinetics of ABBV-2222.

-

Change in sweat chloride concentration from baseline.

-

Change in lung function (ppFEV1).

-

Change in respiratory symptoms.

-

Visualizations

Caption: Mechanism of action of ABBV-2222 as a CFTR corrector.

Caption: Experimental workflow for the evaluation of ABBV-2222.

Conclusion

ABBV-2222 is a potent, orally bioavailable C1-type CFTR corrector that has demonstrated significant in vitro activity in rescuing the processing and function of the F508del-CFTR protein. It exhibits substantially greater potency compared to earlier generation correctors like lumacaftor and tezacaftor. Phase 2a clinical trials, FLAMINGO and ALBATROSS, confirmed that ABBV-2222 was well-tolerated and demonstrated on-target activity by significantly reducing sweat chloride concentrations in CF patients with at least one F508del mutation. However, this reduction in sweat chloride did not translate into significant improvements in lung function as measured by FEV1 in these initial studies. Further research and clinical trials, potentially in combination with other CFTR modulators, are necessary to fully elucidate the therapeutic potential of ABBV-2222 in the treatment of cystic fibrosis.

References

In Vitro Characterization of Galicaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galicaftor (formerly ABBV-2222 and GLPG2222) is a novel, potent, and orally bioavailable small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Developed to address the most common cystic fibrosis-causing mutation, F508del, this compound facilitates the proper folding and trafficking of the defective CFTR protein to the cell surface, thereby increasing the quantity of functional chloride channels. This guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, key experimental data, and the methodologies used to evaluate its efficacy.

Mechanism of Action: A C1 Corrector

This compound is classified as a Class 1 (C1) CFTR corrector.[1] Its primary mechanism involves binding to the first transmembrane domain (TMD1) of the CFTR protein.[2] This interaction stabilizes the TMD1, promoting proper folding of the F508del-CFTR protein within the endoplasmic reticulum (ER).[3] By rectifying the misfolded protein structure, this compound enables the F508del-CFTR to escape ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the plasma membrane, increasing the density of CFTR channels at the cell surface.[1]

Quantitative In Vitro Efficacy

The in vitro potency and efficacy of this compound have been demonstrated in various cellular assays, particularly in primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation.

Table 1: Functional Potency of this compound in Primary HBE Cells (F508del/F508del)

| Compound | Assay | Potency (EC50) | Reference |

| This compound | HBE TECC | <10 nM | |

| Lumacaftor | HBE TECC | ~251 nM | |

| Tezacaftor | HBE TECC | ~586 nM |

HBE TECC: Human Bronchial Epithelial Transepithelial Current Clamp

Table 2: Cell Surface Expression of F508del-CFTR

| Compound | Assay | Potency (EC50) | Relative Efficacy (%) | Reference |

| This compound | CSE-HRP | 27 nM | 141% | |

| Lumacaftor | CSE-HRP | 251 nM | 136% | |

| Tezacaftor | CSE-HRP | 586 nM | 105% |

CSE-HRP: Cell Surface Expression - Horseradish Peroxidase

Signaling Pathways and Experimental Workflows

CFTR Protein Processing and Trafficking Pathway

The following diagram illustrates the biosynthetic pathway of the CFTR protein and the corrective action of this compound.

Caption: F508del-CFTR processing pathway and the corrective action of this compound.

Experimental Workflow: Transepithelial Current Clamp (TECC) Assay

This diagram outlines the workflow for assessing the functional correction of F508del-CFTR by this compound using the TECC assay.

Caption: Workflow for the Transepithelial Current Clamp (TECC) assay.

Experimental Protocols

Cell Surface Expression (CSE-HRP) Assay

This assay quantifies the amount of CFTR protein that has trafficked to the cell surface.

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR with an external hemagglutinin (HA) tag are seeded in 96-well plates.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound or control compounds for 18-24 hours at 37°C to allow for CFTR correction and trafficking.

-

Immunostaining:

-

Cells are washed with cold PBS.

-

Primary antibody (anti-HA) is added to bind to the extracellular HA tag of the cell surface-localized CFTR. Incubation occurs on ice to prevent endocytosis.

-

After washing, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.

-

-

Detection:

-

A chemiluminescent HRP substrate is added to the wells.

-

The luminescence, which is proportional to the amount of HRP and thus the amount of cell surface CFTR, is read using a plate reader.

-

-

Data Analysis: The luminescence signal is plotted against the compound concentration to determine the EC50 and relative efficacy.

Transepithelial Current Clamp (TECC) Assay

This electrophysiological assay measures the function of corrected CFTR channels in a polarized epithelial monolayer.

-

Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Compound Treatment: The monolayers are treated with this compound or control compounds on the basolateral side for 24-48 hours.

-

Ussing Chamber/TECC Measurement:

-

The permeable supports are mounted in an Ussing chamber or a TECC-24 plate.

-

The apical and basolateral chambers are filled with appropriate physiological solutions.

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin is added to both chambers to raise cAMP levels and activate CFTR.

-

A potentiator (e.g., genistein or VX-770) is added to the apical chamber to maximize the open probability of the CFTR channels.

-

The short-circuit current (Isc), a measure of net ion transport, is recorded. The increase in Isc after forskolin and potentiator addition reflects CFTR-mediated chloride secretion.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The magnitude of the CFTR-dependent Isc is used to determine the potency (EC50) and efficacy of the corrector compound.

YFP-Halide Influx Assay

This cell-based fluorescence assay provides a high-throughput method to assess CFTR channel function.

-

Cell Lines: FRT or other suitable cells are co-transfected to stably express both F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

-

Assay Procedure:

-

Cells are seeded in 96- or 384-well black, clear-bottom plates.

-

Cells are incubated with corrector compounds, such as this compound, for 18-24 hours at 37°C.

-

The cells are washed with a chloride-containing buffer.

-

The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.

-

A solution containing a CFTR activator (e.g., forskolin) and a potentiator is added, followed by a rapid addition of an iodide-containing buffer.

-

-

Data Acquisition and Analysis:

-

The influx of iodide through active CFTR channels quenches the YFP fluorescence.

-

The rate of fluorescence quenching is monitored over time.

-

A faster rate of quenching in corrector-treated cells compared to untreated controls indicates enhanced CFTR function at the cell surface. This rate is used to quantify the activity of the corrector.

-

Conclusion

The in vitro characterization of this compound demonstrates its high potency and efficacy as a C1 corrector of F508del-CFTR. Through assays that measure both the cell surface expression and the ion channel function of the corrected protein, this compound has been shown to be superior to earlier generation correctors. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of cystic fibrosis drug discovery and development.

References

Preclinical Profile of Galicaftor: A Technical Overview for Drug Development Professionals

Introduction: Galicaftor (formerly GLPG2222 and ABBV-2222) is a novel, orally bioavailable small molecule investigated for the treatment of cystic fibrosis (CF). It functions as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, specifically designed to address the trafficking defects of the F508del-CFTR protein, the most common mutation in CF. This document provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, pharmacokinetics, and the experimental methodologies used in its evaluation.

Core Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Mutation | Value | Reference(s) |

| EC50 | Primary patient cells | F508del/F508del CFTR | <10 nM | [1][2][3] |

| Concentration Range Tested | CFBE41o-F508del CFTR-HRP cells | F508del CFTR | 0 - 20 µM | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Dosing Route | Dose | Value | Reference(s) |

| Half-life (T1/2) | Intravenous (i.v.) | 1 mg/kg | 2.7 hours | [1] |

| Bioavailability (%F) | Oral (p.o.) | 1 mg/kg | 74% |

Mechanism of Action: CFTR Correction

This compound is classified as a C1 corrector. Its primary mechanism involves the rescue of the misfolded F508del-CFTR protein. The F508del mutation leads to protein misfolding and retention within the endoplasmic reticulum (ER), followed by premature degradation. This compound acts by stabilizing the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domain (MSD) interface of the CFTR protein. This correction of the protein's conformation facilitates its maturation and trafficking from the ER to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.

References

Methodological & Application

Galicaftor In Vitro Assay Protocols: A Detailed Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of Galicaftor (ABBV-2222/GLPG2222), a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. These guidelines are intended for researchers, scientists, and drug development professionals working on cystic fibrosis (CF) therapeutics.

This compound is a potent CFTR corrector that has demonstrated significant in vitro activity in rescuing the function of the most common disease-causing mutation, F508del. This document outlines the key assays used to characterize the efficacy of this compound, including detailed experimental protocols, data presentation standards, and visualizations of the underlying cellular mechanisms.

Mechanism of Action

This compound functions by directly binding to the first transmembrane domain (TMD1) of the CFTR protein.[1][2] This interaction stabilizes the TMD1 at an early stage of CFTR biogenesis, preventing its premature degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway.[2] By promoting the proper folding and assembly of the F508del-CFTR protein, this compound facilitates its trafficking to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified using various assays. The following table summarizes key quantitative data for this compound, particularly in the context of the F508del-CFTR mutation.

| Parameter | Cell Type | Assay | Result | Citation |

| EC50 | Primary human bronchial epithelial (HBE) cells (F508del/F508del) | Chloride secretion (Ussing chamber) | <10 nM | [3] |

| Functional Correction | Cystic fibrosis human bronchial epithelial (CFHBE) cells | Not specified | Correction to wild-type levels (in combination with NBD1 stabilizers SION-719 or SION-451) | [1] |

| Protein Maturation | CF patient-derived cells | Not specified | Corrects F508del-CFTR maturation to wild-type levels (in combination with NBD1 stabilizers SION-719 or SION-451) |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate this compound are provided below.

Western Blot Analysis of CFTR Protein Maturation

This assay assesses the ability of this compound to correct the misprocessing of F508del-CFTR by observing the conversion of the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).

Materials:

-

CFBE41o- cells stably expressing F508del-CFTR

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary anti-CFTR antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed CFBE41o- cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Denature equal amounts of protein by heating in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the intensity of Band B and Band C to determine the maturation ratio (Band C / (Band B + Band C)).

YFP-Halide Influx Assay

This high-throughput screening assay measures the functional rescue of CFTR channels at the cell surface. The assay relies on the principle that the fluorescence of Yellow Fluorescent Protein (YFP) is quenched by halide ions like iodide.

Materials:

-

Fischer Rat Thyroid (FRT) cells or CFBE41o- cells stably co-expressing F508del-CFTR and a halide-sensitive YFP.

-

96- or 384-well black, clear-bottom plates.

-

Assay buffer (e.g., PBS)

-

Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)

-

CFTR activators (e.g., Forskolin and Genistein)

-

Fluorescence plate reader

Protocol:

-

Seed the cells into the microplates.

-

Treat the cells with this compound or vehicle control for 18-24 hours.

-

Wash the cells with assay buffer.

-

Add assay buffer containing CFTR activators to each well.

-

Measure baseline YFP fluorescence in a plate reader.

-

Inject the iodide-containing buffer into the wells.

-

Immediately begin kinetic fluorescence readings.

-

Calculate the initial rate of fluorescence quenching, which is proportional to CFTR-mediated iodide influx.

Ussing Chamber Assay

This assay provides a quantitative measure of transepithelial ion transport and is considered a gold-standard functional assay for CFTR activity.

Materials:

-

Polarized epithelial cells (e.g., primary HBE cells from CF patients) grown on permeable supports (e.g., Transwell inserts).

-

Ussing chamber system.

-

Ringer's solution.

-

Gas mixture (95% O2 / 5% CO2).

-

Pharmacological agents: Amiloride, Forskolin, and a CFTR potentiator (e.g., Genistein or Ivacaftor).

Protocol:

-

Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.

-

Treat the cells with this compound or vehicle control for 24-48 hours.

-

Mount the permeable support in the Ussing chamber.

-

Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C with continuous gassing.

-

Measure the baseline short-circuit current (Isc).

-

Sequentially add amiloride (to block sodium channels), forskolin (to activate CFTR), and a CFTR potentiator to the appropriate chambers.

-

Record the change in Isc after each addition. The magnitude of the forskolin-stimulated and potentiator-enhanced current reflects the level of corrected CFTR function.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

References

Application Notes and Protocols for the Use of Galicaftor in Human Bronchial Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galicaftor (also known as ABBV-2222 or GLPG2222) is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] It is classified as a C1 corrector, designed to rescue the processing and trafficking of misfolded CFTR protein, particularly the F508del mutation, which is the most common cause of cystic fibrosis (CF).[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in primary human bronchial epithelial (HBE) cells, a key in vitro model for studying CFTR function.

This compound has been shown to be a potent corrector of F508del-CFTR, promoting its maturation and increasing its functional expression at the cell surface.[1] It is often investigated in combination with other CFTR modulators, such as C2 correctors (e.g., Navocaftor) and potentiators (e.g., Ivacaftor), to achieve maximal restoration of CFTR function. These application notes will guide researchers in the effective use of this compound in HBE cell models to assess its efficacy and mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from in vitro studies using human bronchial epithelial cells.

| Table 1: In Vitro Efficacy of this compound (GLPG2222/ABBV-2222) in F508del-CFTR Human Bronchial Epithelial (HBE) Cells | |

| Parameter | Value |

| Cell Type | Primary HBE cells from F508del/F508del CF patients |

| Assay | Ussing Chamber (Short-Circuit Current) |

| EC50 | <10 nM |

| EC50 (Conductance) | 20.8 ± 2.7 nM |

| Incubation Time | 24-48 hours |

| Table 2: Synergistic Effect of this compound (GLPG2222) and Navocaftor (GLPG2737) in F508del/F508del HBE Cells | |

| Parameter | Value |

| Cell Type | Primary HBE cells from F508del/F508del CF patients |

| Assay | Ussing Chamber (Short-Circuit Current) |

| Navocaftor EC50 (with potentiator) | 497 ± 189 nM |

| Navocaftor EC50 (with 0.15 µM this compound and potentiator) | 18 ± 6 nM |

| Fold Shift in Navocaftor Potency | ~25-fold |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is to correct the misfolding of the F508del-CFTR protein, allowing it to escape degradation in the endoplasmic reticulum (ER) and traffic to the cell membrane. It is a C1-type corrector, which is understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding stabilizes the protein and facilitates its proper folding.

While the direct impact of this compound on specific signaling pathways beyond CFTR trafficking is still under investigation, restoring CFTR function in human bronchial epithelial cells is known to have broader effects. These can include the modulation of inflammatory responses and cellular stress pathways that are often dysregulated in CF.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial (HBE) Cells at an Air-Liquid Interface (ALI)

This protocol describes the standard method for differentiating primary HBE cells to form a polarized, pseudostratified epithelium, which is essential for functional studies of CFTR.

Materials:

-

Primary HBE cells from CF patients (F508del/F508del)

-

Collagen-coated permeable supports (e.g., Transwell®)

-

Bronchial epithelial cell growth medium (BEGM)

-

ALI differentiation medium

-

Antibiotics (penicillin/streptomycin)

Procedure:

-

Cell Seeding:

-

Thaw cryopreserved primary HBE cells and seed them onto collagen-coated permeable supports at a density of 2.5 x 10^5 cells/cm².

-

Culture the cells submerged in BEGM in both the apical and basolateral chambers.

-

-

Expansion Phase:

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

Change the medium every 2-3 days until the cells reach confluency.

-

-

Differentiation Phase (ALI):

-

Once confluent, remove the medium from the apical chamber to create an air-liquid interface.

-

Add ALI differentiation medium to the basolateral chamber only.

-

Change the basolateral medium every 2-3 days.

-

Allow the cells to differentiate for at least 21 days. Differentiated cultures will exhibit cilia beating and mucus production.

-

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

The Ussing chamber assay is the gold standard for measuring ion transport across epithelial monolayers. This protocol outlines the steps to assess the functional rescue of F508del-CFTR by this compound.

Materials:

-

Differentiated HBE cells on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

Amiloride (ENaC inhibitor)

-

Forskolin (cAMP agonist)

-

CFTR potentiator (e.g., Ivacaftor)

-

CFTR inhibitor (e.g., CFTRinh-172)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Corrector Incubation:

-

Treat the differentiated HBE cells with this compound (e.g., 100 nM) or vehicle control in the basolateral medium for 24-48 hours at 37°C.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers.

-

Fill both apical and basolateral chambers with pre-warmed Ringer's solution and gas with 95% O₂/5% CO₂.

-

Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).

-

-

Pharmacological Additions:

-

Add amiloride (e.g., 100 µM) to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).

-

Once the Isc stabilizes, add forskolin (e.g., 10 µM) to both chambers to activate CFTR through cAMP stimulation.

-

Add a CFTR potentiator (e.g., 1 µM Ivacaftor) to the apical chamber to measure maximal corrected CFTR activity.

-

Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.

-

Compare the forskolin- and potentiator-stimulated ΔIsc between this compound-treated and vehicle-treated cells to determine the efficacy of CFTR correction.

-

Western Blotting for CFTR Protein Maturation

Western blotting is used to biochemically assess the effect of this compound on the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) is retained in the ER, while the mature, complex-glycosylated form (Band C) is located at the cell surface.

Materials:

-

Differentiated HBE cells

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary anti-CFTR antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treatment and Cell Lysis:

-

Treat differentiated HBE cells with this compound or vehicle control for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the total protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the densitometry of Band B (immature CFTR) and Band C (mature CFTR).

-

Calculate the Band C / Band B ratio to determine the extent of CFTR maturation. An increase in this ratio indicates improved CFTR processing.

-

Conclusion

This compound is a potent C1 corrector of F508del-CFTR that shows significant promise in preclinical studies using human bronchial epithelial cells. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies to further elucidate its mechanism of action and to evaluate its therapeutic potential in combination with other CFTR modulators. The use of well-differentiated primary HBE cells in combination with functional and biochemical assays is crucial for the successful preclinical evaluation of novel CF therapies.

References

- 1. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of Galicaftor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galicaftor (formerly ABBV-2222 or GLPG-2222) is a potent, orally bioavailable corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] In individuals with cystic fibrosis (CF) carrying the F508del mutation, the most common genetic defect, the CFTR protein is misfolded and prematurely degraded, leading to its absence from the cell surface. This compound acts to correct this underlying protein processing defect, enabling the trafficking of functional F508del-CFTR to the plasma membrane. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound promotes the maturation of the F508del-CFTR protein.[2][3] Its mechanism involves a direct interaction with the mutant CFTR protein, specifically acting on the membrane-spanning domain 1 (MSD1).[2][3] This interaction helps to stabilize the protein, facilitating its proper folding and subsequent trafficking from the endoplasmic reticulum to the cell surface, where it can function as a chloride channel. By stabilizing the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domain, this compound rescues the protein from its premature degradation.

Quantitative Data

The following table summarizes the key in vitro concentrations and efficacy data for this compound.

| Parameter | Cell Line | Mutation | Value | Reference |

| EC50 | Primary patient cells | F508del/F508del | < 10 nM | |

| Concentration Range Tested | CFBE41o- F508del CFTR-HRP | F508del | 0 - 20 µM | |

| Incubation Time | CFBE41o- F508del CFTR-HRP | F508del | 18 - 24 hours |

Experimental Protocols

Cell Culture of CFBE41o- Cells

The CFBE41o- cell line, derived from a cystic fibrosis patient homozygous for the F508del mutation, is a widely used model for studying CFTR correctors.

-

Materials:

-

CFBE41o- human bronchial epithelial cell line

-

MEM (Minimum Essential Medium)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

Puromycin (for selection of stably transfected cells, if applicable)

-

Flasks or plates coated with a mixture of fibronectin, collagen, and bovine serum albumin.

-

-

Protocol:

-

Thaw cryopreserved CFBE41o- cells rapidly in a 37°C water bath.

-

Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium (MEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at low speed to pellet the cells and remove the cryoprotectant.

-

Resuspend the cell pellet in fresh complete growth medium and plate onto coated culture flasks.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells when they reach 80-90% confluency. For polarization, cells can be cultured on permeable supports.

-

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard method to measure ion transport across epithelial monolayers, providing a functional readout of CFTR channel activity.

-

Materials:

-

Polarized CFBE41o- cells on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

This compound stock solution (in DMSO)

-

Amiloride, Forskolin, Genistein (or other potentiator), CFTRinh-172

-

-

Protocol:

-

Culture CFBE41o- cells on permeable supports until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence).

-

Treat the cells with the desired concentrations of this compound (e.g., 0-20 µM) for 18-24 hours. Include a vehicle control (DMSO).

-

Mount the permeable supports in the Ussing chambers.

-

Add Ringer's solution to both the apical and basolateral chambers and allow the system to equilibrate.

-

Measure the baseline short-circuit current (Isc).

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

-

Add a CFTR agonist, such as forskolin, to stimulate CFTR activity.

-

Optionally, add a CFTR potentiator to maximize channel opening.

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.

-

The change in Isc following stimulation and inhibition reflects the level of functional CFTR at the cell surface.

-

YFP-Based Halide Influx Assay

This is a fluorescence-based, high-throughput screening assay to measure CFTR-mediated halide transport. Cells are co-transfected with F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

-

Materials:

-

Cells stably expressing F508del-CFTR and a halide-sensitive YFP

-

96- or 384-well plates

-

This compound stock solution (in DMSO)

-

Chloride-containing and chloride-free buffer solutions

-

Iodide-containing buffer with a CFTR agonist (e.g., forskolin)

-

Fluorescence plate reader

-

-

Protocol:

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 18-24 hours. Include vehicle and positive controls.

-

Wash the cells to remove the treatment medium and replace it with a chloride-free buffer.

-

Measure the baseline YFP fluorescence in a plate reader.

-

Inject an iodide-containing buffer with a CFTR agonist (e.g., forskolin).

-

Monitor the decrease in YFP fluorescence over time. The influx of iodide through active CFTR channels quenches the YFP fluorescence.

-

The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx and thus reflects the amount of functional CFTR at the cell surface.

-

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound. The described protocols for cell culture, Ussing chamber electrophysiology, and YFP-based functional assays are robust methods to quantify the corrector activity of this compound on F508del-CFTR. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further characterize the therapeutic potential of this and other CFTR corrector molecules.

References

Pharmacokinetic Profile of Galicaftor in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic parameters of Galicaftor (also known as ABBV-2222 and GLPG-2222) in rats, along with detailed, representative protocols for conducting such preclinical studies. This compound is an orally active corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed for the treatment of cystic fibrosis.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development and clinical application.

Pharmacokinetic Data of this compound in Rats

The following table summarizes the reported pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

| Parameter | Value | Route of Administration | Dosage | Species | Reference |

| Half-life (T½) | 2.7 hours | Intravenous (i.v.) | 1 mg/kg | Rat | [2] |

| Bioavailability (%F) | 74% | Oral (p.o.) | 1 mg/kg | Rat | [2] |

Experimental Protocols

While the specific, proprietary protocols used by the developers are not publicly available, the following sections detail standard and widely accepted methodologies for conducting a pharmacokinetic analysis of a small molecule like this compound in a rat model.

Animal Husbandry and Acclimation

-

Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

-

Health Status: Animals should be healthy and free of specific pathogens.

-

Age/Weight: Typically, adult male rats weighing between 200-250g are used.

-

Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (20-24°C), and humidity (40-70%). They should have access to standard chow and water ad libitum.

-

Acclimation: A minimum acclimation period of one week is recommended before the start of the study to minimize stress.

Drug Formulation and Administration

-

Intravenous (i.v.) Formulation: For a 1 mg/kg dose, this compound should be dissolved in a suitable vehicle to achieve the desired concentration for injection. A common vehicle system could be a mixture of DMSO, PEG300, Tween-80, and saline. The final formulation should be sterile-filtered.

-

Oral (p.o.) Formulation: For a 1 mg/kg dose, this compound can be suspended in a vehicle like 0.5% methylcellulose or a solution similar to the intravenous formulation, suitable for oral gavage.

-

Administration:

-

Intravenous: Administered as a bolus injection via the tail vein.

-

Oral: Administered via oral gavage using a suitable gavage needle.

-

-

Fasting: Rats are typically fasted overnight (approximately 12 hours) before dosing, with continued access to water.

Blood Sample Collection

-

Route: Blood samples are typically collected from the jugular vein or via cannulation of the carotid artery for serial sampling.

-

Time Points: For a compound with an expected half-life of around 2.7 hours, a typical sampling schedule would be:

-

Intravenous: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Oral: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Sample Processing:

-

Blood samples (approximately 0.2-0.3 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

The tubes are centrifuged at approximately 4°C and 2000 x g for 10-15 minutes to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalytical Method: UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the standard for quantifying small molecules like this compound in plasma.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform a protein precipitation by adding a volume of cold acetonitrile (typically 3:1 v/v) containing an internal standard to a small volume of plasma (e.g., 50 µL).

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate or vial for injection into the UPLC-MS/MS system.

-

-

Chromatographic Conditions (Representative):

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.

-

Pharmacokinetic Data Analysis

The plasma concentration-time data for this compound is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®. Key parameters to be calculated include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t½ (Half-life): Time for the plasma concentration to decrease by half.

-

CL (Clearance): Volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): Apparent volume into which the drug distributes.

-

F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Experimental Workflow

Caption: Workflow for a rat pharmacokinetic study of this compound.

Mechanism of Action

References

Measuring the Efficacy of Galicaftor on F508del-CFTR: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the efficacy of Galicaftor (formerly GLPG-2222 or ABBV-2222), a first-generation CFTR corrector, on the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation is the most common cause of cystic fibrosis (CF), a life-threatening genetic disorder. This compound is a C1-type corrector that has been evaluated in clinical trials for its ability to rescue the trafficking and function of the F508del-CFTR protein.

Introduction to this compound and its Mechanism of Action

Cystic fibrosis is caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel crucial for maintaining fluid balance across epithelial surfaces. The F508del mutation leads to the misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum and subsequent degradation. This results in a significant reduction of functional CFTR channels at the cell surface.

This compound is a small molecule corrector that has been shown to partially rescue the F508del-CFTR protein. As a type I corrector, its proposed mechanism of action involves binding to the first transmembrane domain (TMD1) of the CFTR protein. This binding is thought to stabilize the TMD1, facilitating the proper folding and processing of the F508del-CFTR protein, allowing it to traffic to the cell membrane and exhibit partial channel function.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been assessed in both preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

| Preclinical Efficacy of this compound | |

| Assay | Result |

| In Vitro Functional Activity (Primary Patient Cells with F508del/F508del CFTR) | EC50 < 10 nM[1] |

| Clinical Efficacy of this compound (Phase 2a Trials) | |

| Study | Key Finding |

| FLAMINGO (F508del homozygous subjects) | Dose-dependent decrease in sweat chloride concentrations. Maximum decrease of -17.6 mmol/L with 200 mg this compound (p < 0.0001)[2] |

| ALBATROSS (F508del heterozygous subjects on ivacaftor) | Dose-dependent decrease in sweat chloride concentrations. Maximum decrease of -7.4 mmol/L with 300 mg this compound (p < 0.05)[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to measure the efficacy of this compound on F508del-CFTR.

Western Blotting for F508del-CFTR Maturation

This protocol is designed to assess the effect of this compound on the maturation of the F508del-CFTR protein by observing the conversion of the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).

Materials:

-

Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against CFTR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate F508del-HBE cells and grow to confluence. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for Band B (~160 kDa) and Band C (~180 kDa).

-

Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

-

Compare the maturation efficiency between this compound-treated and vehicle-treated cells.

-

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This electrophysiological technique measures ion transport across epithelial monolayers and is the gold standard for assessing CFTR channel function.

Materials:

-

Polarized F508del-HBE cell monolayers grown on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

Amiloride (ENaC inhibitor)

-

Forskolin (cAMP agonist)

-

CFTR potentiator (e.g., Genistein or Ivacaftor)

-

CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

-

Cell Culture: Culture F508del-HBE cells on permeable supports until a high transepithelial resistance is achieved.

-

Corrector Treatment: Treat the cell monolayers with this compound or vehicle control for 24-48 hours.

-

Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers bathed in Ringer's solution at 37°C and gassed with 95% O2/5% CO2.

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.

-

Add amiloride to the apical chamber to block sodium channels.

-

Add forskolin and a CFTR potentiator to the apical and basolateral chambers to stimulate and maximize CFTR-mediated chloride secretion.

-

Record the peak increase in Isc.

-

Add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) in response to forskolin and the potentiator.

-

Compare the ΔIsc between this compound-treated and vehicle-treated monolayers.

-

Sweat Chloride Test (Clinical Setting)

The sweat chloride test is a key clinical biomarker for CFTR function. A reduction in sweat chloride concentration indicates improved CFTR activity.

Materials:

-

Pilocarpine iontophoresis device

-

Sweat collection system (e.g., Macroduct)

-

Chloride analyzer

Procedure:

-

Pilocarpine Iontophoresis: Apply pilocarpine, a sweat-inducing agent, to a small area of the skin (usually the forearm) using a weak electrical current.

-

Sweat Collection: Collect the induced sweat for a specified period using a validated collection device.

-

Chloride Analysis: Measure the chloride concentration in the collected sweat sample using a chloride analyzer.

-

Data Analysis:

-

Compare the sweat chloride concentrations before and after treatment with this compound.

-

A statistically significant decrease in sweat chloride indicates a positive response to the treatment.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the F508del-CFTR processing pathway and the experimental workflow for the Ussing chamber assay.